Product packaging for Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate(Cat. No.:)

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate

Cat. No.: B13684970
M. Wt: 305.4 g/mol
InChI Key: FMRHPRLHSIHHKW-UHFFFAOYSA-N
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Description

Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate (CAS 1430091-52-3) is a chiral chemical building block of high value in medicinal chemistry and pharmaceutical research. This compound features a benzoate ester linked to a pyrrolidine ring that is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard protecting group in organic synthesis that masks the secondary amine, allowing for selective functionalization at other sites of the molecule during multi-step synthesis . Compounds containing this pyrrolidine-benzoate scaffold are frequently employed in the synthesis of more complex molecules targeting neurological receptors . As a key intermediate, it is used in the research and development of potential therapeutic agents. The specific stereochemistry at the 3-position of the pyrrolidine ring makes it a crucial precursor for creating enantiomerically pure compounds, which is essential for investigating specific biological interactions. This product is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO4 B13684970 Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(2-methoxycarbonylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-9-12(11-18)13-7-5-6-8-14(13)15(19)21-4/h5-8,12H,9-11H2,1-4H3

InChI Key

FMRHPRLHSIHHKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 1 Boc 3 Pyrrolidinyl Benzoate

Stereoselective Synthesis Approaches

The inherent chirality of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate necessitates synthesis methods that can precisely control the three-dimensional arrangement of atoms. Stereoselective strategies are therefore crucial for obtaining the desired enantiomer or diastereomer.

Enantioselective Catalysis in Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring with a defined stereocenter at the C3 position is a key challenge. Enantioselective catalysis offers a powerful solution by utilizing chiral catalysts to favor the formation of one enantiomer over the other. One of the most effective methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. mappingignorance.org This approach allows for the creation of multiple stereocenters in a single, highly controlled step. mappingignorance.org

For instance, a metal catalyst, often derived from copper or silver, is complexed with a chiral ligand. This chiral complex then coordinates with the azomethine ylide and the alkene, directing the cycloaddition to proceed via a transition state that leads preferentially to one enantiomer of the pyrrolidine product. The choice of catalyst, ligand, and reaction conditions is critical for achieving high enantioselectivity.

Another prominent strategy involves the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. nih.govresearchgate.net This method relies on the deprotonation of N-Boc-pyrrolidine using a chiral base, such as (-)-sparteine, to generate a configurationally stable organolithium species. nih.govresearchgate.net Subsequent transmetalation with a zinc salt followed by a palladium-catalyzed Negishi coupling with an appropriate aryl halide can furnish 2-aryl-N-Boc-pyrrolidines with high enantiomeric excess. nih.govresearchgate.net While this method directly functionalizes the C2 position, analogous strategies can be envisioned for C3 functionalization through the use of appropriately substituted starting materials.

Table 1: Comparison of Enantioselective Catalytic Methods for Pyrrolidine Synthesis

Method Catalyst/Reagent Key Features Typical Enantiomeric Ratio (er)
Asymmetric 1,3-Dipolar Cycloaddition Metal catalyst (e.g., Cu, Ag) with chiral ligand Forms multiple stereocenters; highly atom-economical. mappingignorance.org Varies with substrate and catalyst; can exceed 99:1
Enantioselective α-Arylation s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂/t-Bu₃P·HBF₄ Generates configurationally stable organometallic intermediates. nih.govresearchgate.net Consistently high, often around 96:4. nih.gov

Diastereoselective Control in Functionalization Reactions

Once the chiral pyrrolidine ring is formed, subsequent reactions to introduce or modify substituents must be controlled to yield the desired diastereomer. Diastereoselective control is often achieved by exploiting the steric and electronic properties of the existing stereocenter(s) in the molecule.

For the synthesis of polysubstituted pyrrolidines, direct C-H amination reactions catalyzed by transition metals like iron have emerged as a powerful tool. These reactions can proceed with high diastereoselectivity, particularly in the formation of 2,5-disubstituted pyrrolidines from aliphatic azides. nih.gov Theoretical and experimental studies have shown that the catalyst's ligand architecture plays a crucial role in dictating the stereochemical outcome by creating a directional steric profile that favors one diastereomeric transition state over another. nih.gov

Furthermore, domino reactions, such as a Michael addition followed by carbocyclization, provide an efficient route to highly functionalized pyrrolidines with excellent diastereoselective control. jst.go.jp The initial Michael addition sets a stereocenter that directs the subsequent intramolecular cyclization, leading to a specific diastereomer of the final product. The stereochemical outcome of these cascade reactions is highly dependent on the substrates and reaction conditions employed. nih.gov

Regioselective Functionalization Strategies

The synthesis of this compound also requires precise control over the position of functional groups on both the pyrrolidine and the benzene (B151609) rings.

Selective Esterification Methodologies

The introduction of the methyl ester group at the C2 position of the benzene ring is typically achieved through the esterification of the corresponding carboxylic acid. While classic Fischer esterification using an acid catalyst in methanol (B129727) is a common method, it can sometimes be harsh. Modern approaches often employ milder and more selective reagents.

The use of solid acid catalysts, such as titanium-zirconium mixed oxides, has been reported for the efficient synthesis of methyl benzoate (B1203000) compounds. mdpi.com These heterogeneous catalysts offer advantages such as easy separation from the reaction mixture, reusability, and often higher selectivity, avoiding side reactions associated with strong mineral acids. mdpi.com The reaction mechanism is believed to involve the activation of the carbonyl group by the Lewis acidic metal center on the catalyst surface, facilitating nucleophilic attack by methanol. mdpi.com

Table 2: Selected Methodologies for Methyl Benzoate Synthesis

Method Catalyst/Reagent Conditions Key Advantages
Fischer Esterification H₂SO₄, HCl Reflux in Methanol Low cost, simple procedure.
Solid Acid Catalysis Titanium-Zirconium Oxide Heat Reusable catalyst, clean reaction, high yield. mdpi.com
Carbodiimide Coupling EDC·HCl, DMAP Room Temperature Mild conditions, suitable for sensitive substrates. nih.gov

Controlled Boc-Protection and Deprotection Techniques

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the pyrrolidine ring due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. total-synthesis.com

Boc-Protection: The most common method for introducing the Boc group is the reaction of the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk This reaction is often carried out in the presence of a mild base, such as triethylamine (B128534) or sodium bicarbonate, in a solvent like tetrahydrofuran (B95107) (THF) or a biphasic system. fishersci.co.uknih.gov The reaction proceeds with high yield and selectivity for the amine.

Boc-Deprotection: The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent like dioxane or ethyl acetate. fishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide, regenerating the free amine under conditions that are orthogonal to many other protecting groups. total-synthesis.com

Novel Synthetic Routes and Reaction Conditions

The convergence of stereoselective and regioselective strategies has led to the development of novel and efficient synthetic routes to complex molecules like this compound.

One innovative approach involves the use of continuous-flow technology. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. researchgate.net For example, a multi-step synthesis could be designed where the formation of a key intermediate is performed in a flow reactor, followed by subsequent batch processing.

Furthermore, C-H functionalization reactions represent a frontier in synthetic chemistry, offering a more atom- and step-economical way to construct complex molecules. nih.gov A potential novel route to the target compound could involve the direct, regioselective C-H arylation of N-Boc-pyrrolidine at the C3 position with a pre-functionalized methyl benzoate derivative, catalyzed by a transition metal complex. This would bypass the need for pre-activated starting materials, streamlining the synthesis significantly.

Recent research has also focused on the development of new catalyst systems that can operate under milder conditions and with greater efficiency. For example, cobalt-catalyzed reductive coupling reactions have been shown to be effective for the regioselective synthesis of pyrrolidinone derivatives, which can serve as precursors to functionalized pyrrolidines. organic-chemistry.org The exploration of such novel catalytic systems could open up new avenues for the synthesis of this compound and its analogs.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, palladium-catalyzed cross-coupling reactions represent a highly convergent and modular approach. A plausible strategy involves the coupling of a pre-functionalized N-Boc-pyrrolidine derivative with a suitable methyl benzoate precursor.

One of the most prominent methods for achieving such a transformation is the Suzuki-Miyaura coupling. This reaction would typically involve the reaction of a boronic acid or ester derivative of N-Boc-pyrrolidine with an ortho-halogenated methyl benzoate, such as methyl 2-bromobenzoate (B1222928) or methyl 2-iodobenzoate. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. A variety of phosphine-based ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective in facilitating the coupling of sterically hindered and electronically diverse substrates.

Another powerful palladium-catalyzed method is the Negishi coupling, which utilizes an organozinc reagent. The enantioselective α-arylation of N-Boc pyrrolidine has been successfully achieved through a sequence involving deprotonation with s-BuLi in the presence of a chiral ligand like (-)-sparteine, followed by transmetalation with zinc chloride and subsequent palladium-catalyzed coupling with an aryl halide. nih.gov While this has been demonstrated for the 2-position, a similar strategy could be envisioned for the 3-position, providing a route to enantiomerically enriched this compound.

The Heck coupling, which involves the reaction of an alkene with an aryl halide, could also be adapted. For instance, a Heck reaction between a suitable N-Boc-3-alkenylpyrrolidine and methyl 2-halobenzoate, followed by reduction of the resulting double bond, would yield the target compound.

Below is a table summarizing typical conditions for analogous palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of this compound.

Coupling Reaction Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Suzuki-MiyauraPd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or RuPhosK₃PO₄ or Cs₂CO₃Toluene, Dioxane, or THF/H₂O80-12070-95
NegishiPd(OAc)₂ or PdCl₂(dppf)P(t-Bu)₃ or SPhos-THF or DMF25-8065-90
HeckPd(OAc)₂ or PdCl₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-14060-85

This table presents generalized conditions for analogous reactions and would require optimization for the specific synthesis of this compound.

Organocatalytic Pathways

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereocontrol without the need for toxic and expensive heavy metals. For the synthesis of this compound, organocatalytic methods could be particularly valuable for establishing the chiral center at the 3-position of the pyrrolidine ring.

A potential organocatalytic strategy could involve an asymmetric Michael addition. For instance, the conjugate addition of a nucleophile derived from a methyl benzoate precursor to an N-Boc-protected α,β-unsaturated γ-lactam, followed by reduction of the lactam, could furnish the desired pyrrolidine ring with high enantioselectivity. Chiral secondary amines, such as those derived from proline, are well-known to be effective catalysts for such transformations. beilstein-journals.orgbeilstein-journals.org

Another approach could be the use of an organocatalytic C-H activation/functionalization reaction. While challenging, the direct arylation of a C-H bond at the 3-position of N-Boc-pyrrolidine with a suitable methyl benzoate derivative could be a highly atom-economical route. Recent advances in photoredox catalysis combined with organocatalysis have shown promise for such transformations.

Furthermore, phase-transfer catalysis could be employed for the asymmetric alkylation of a suitable precursor to introduce the substituted benzoate moiety. Chiral quaternary ammonium (B1175870) salts are effective catalysts for promoting reactions between an organic-soluble substrate and an aqueous-soluble reagent, often with high enantioselectivity.

The following table outlines potential organocatalytic strategies and the types of catalysts that could be employed.

Organocatalytic Strategy Catalyst Type Key Transformation Potential Advantages
Asymmetric Michael AdditionChiral secondary amines (e.g., proline derivatives)Formation of the C-C bond at the 3-positionHigh enantioselectivity, mild reaction conditions
C-H FunctionalizationPhotoredox catalysts with a hydrogen atom transfer catalystDirect arylation of the pyrrolidine ringHigh atom economy, reduced pre-functionalization
Asymmetric Phase-Transfer CatalysisChiral quaternary ammonium saltsAsymmetric alkylationHigh enantioselectivity, operational simplicity

This table outlines conceptual organocatalytic approaches that would require significant research and development for the synthesis of this compound.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. The optimization of the synthesis of this compound should incorporate these principles at every stage.

Atom Economy and Waste Prevention: The ideal synthesis would have a high atom economy, meaning that a maximal proportion of the atoms from the starting materials are incorporated into the final product. Strategies like C-H activation or cycloaddition reactions are inherently more atom-economical than multi-step sequences involving protecting groups and functional group interconversions.

Use of Safer Solvents and Reagents: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents such as chlorinated hydrocarbons should be replaced with greener alternatives like water, ethanol, or supercritical fluids. Similarly, the use of toxic reagents should be minimized.

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible. This can be achieved by conducting reactions at ambient temperature and pressure, or by utilizing alternative energy sources such as microwave irradiation or ultrasound, which can often accelerate reaction rates and reduce energy consumption.

Catalysis: The use of catalytic methods, both transition metal-based and organocatalytic, is a cornerstone of green chemistry. Catalysts allow for reactions to proceed with high efficiency and selectivity, often under milder conditions and with lower waste generation than stoichiometric reactions. The development of recyclable catalysts, such as those immobilized on a solid support, further enhances the sustainability of the process.

The table below summarizes the application of green chemistry principles to the synthesis of the target compound.

Green Chemistry Principle Application in Synthesis Optimization Example
PreventionDesign synthetic routes to minimize waste.Employing a convergent synthesis to reduce the number of steps.
Atom EconomyMaximize the incorporation of all materials used in the process into the final product.Utilizing a [3+2] cycloaddition reaction to construct the pyrrolidine ring.
Less Hazardous Chemical SynthesesUse and generate substances that possess little or no toxicity to human health and the environment.Replacing toxic organotin reagents in Stille coupling with less toxic organoboron reagents in Suzuki coupling.
Designing Safer ChemicalsDesign chemical products to be effective while minimizing their toxicity.(Not directly applicable to the synthesis itself, but to the target molecule's properties).
Safer Solvents and AuxiliariesMinimize or eliminate the use of auxiliary substances.Using a solvent-free reaction or a benign solvent like water or ethanol.
Design for Energy EfficiencyConduct synthetic methods at ambient temperature and pressure.Developing a room-temperature catalytic process.
Use of Renewable FeedstocksUse raw materials and feedstocks that are renewable.(Dependent on the ultimate starting materials for the synthesis).
Reduce DerivativesMinimize or avoid unnecessary derivatization.Employing a direct C-H functionalization to avoid the use of protecting groups.
CatalysisUse catalytic reagents in preference to stoichiometric reagents.Utilizing a palladium-catalyzed cross-coupling reaction with low catalyst loading.
Design for DegradationDesign chemical products to break down into innocuous degradation products.(Not directly applicable to the synthesis itself, but to the target molecule's properties).
Real-time analysis for Pollution PreventionMonitor and control reactions in real-time to prevent the formation of byproducts.Using in-situ reaction monitoring techniques like IR or NMR spectroscopy.
Inherently Safer Chemistry for Accident PreventionChoose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.Avoiding the use of highly reactive and pyrophoric reagents like organolithiums where possible.

By integrating these advanced synthetic methodologies and adhering to the principles of green chemistry, the synthesis of this compound can be achieved in an efficient, selective, and sustainable manner.

Reactivity and Mechanistic Studies of Methyl 2 1 Boc 3 Pyrrolidinyl Benzoate

Transformations at the Ester Moiety

The methyl ester group attached to the benzene (B151609) ring is a versatile handle for various chemical modifications. It can undergo hydrolysis, transesterification, reduction, and nucleophilic acyl substitution reactions such as amidation.

Hydrolysis and Transesterification Reactions

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under basic conditions (saponification). This reaction is crucial for subsequent modifications, such as amide bond formation with amines. The hydrolysis of esters is generally base-catalyzed, involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group.

While specific studies on Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate are not extensively documented, the hydrolysis of similar N-Boc protected heterocyclic esters is well-established. For instance, related pyrazole-4-carboxylate esters are readily hydrolyzed using aqueous sodium hydroxide in methanol (B129727) under reflux, demonstrating a common and efficient method for this transformation. nih.gov

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the properties of the molecule or for introducing a different functional group. The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Reduction to Alcohol and Aldehyde Derivatives

The methyl ester group can be reduced to a primary alcohol or, under controlled conditions, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the complete reduction of esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism: initial nucleophilic attack by a hydride ion to form a tetrahedral intermediate, which then collapses to form an aldehyde. The aldehyde is subsequently reduced further to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous ethereal solvents like THF or diethyl ether. echemi.com

The reduction of related N-Boc protected pyrrolidine (B122466) esters has been documented. For example, a patent describes the reduction of a 5-oxo-3-pyrrolidine carboxylic acid methyl ester to pyrrolidine-3-methanol using reducing agents like sodium borohydride (B1222165) in the presence of trifluoroacetic acid or iodine. google.com This indicates that the ester group of this compound can be selectively reduced to the corresponding alcohol, yielding (2-(1-Boc-3-pyrrolidinyl)phenyl)methanol.

Partial reduction to an aldehyde is more challenging as the intermediate aldehyde is more reactive than the starting ester. However, this can be achieved using sterically hindered and less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures.

Amidation and Other Nucleophilic Acyl Substitution Reactions

Amidation , the reaction of the methyl ester with an amine to form an amide, is a critical reaction in organic synthesis, particularly for the construction of peptide bonds. Direct amidation of unactivated methyl esters often requires harsh conditions or the use of catalysts due to the relatively low reactivity of esters. Modern catalytic systems, such as those based on nickel, have been developed to facilitate this transformation under milder conditions. For example, air- and moisture-stable half-sandwich nickel(II)-NHC complexes have been shown to effectively catalyze the amidation of unactivated methyl esters with various anilines. researchgate.netsemanticscholar.org

Other nucleophilic acyl substitution reactions can also be performed on the ester moiety. For example, reaction with Grignard reagents would lead to the formation of tertiary alcohols after a double addition to the ester carbonyl.

Table 1: Representative Transformations at the Ester Moiety of Related Compounds This table presents data from analogous compounds to illustrate expected reactivity.

Reaction TypeSubstrate AnalogueReagents and ConditionsProductYieldReference
HydrolysisMethyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate2N NaOH, Methanol, Reflux5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylic acidNot specified nih.gov
Reduction to AlcoholGeneric Ester1. LiAlH₄, THF or Et₂O 2. H₃O⁺ workupPrimary AlcoholHigh masterorganicchemistry.comlibretexts.org
AmidationMethyl Benzoate (B1203000)Aniline, [CpNi(IPr)Cl] (10 mol%), K₂CO₃, Toluene, 140 °CN-Phenylbenzamide81% semanticscholar.org

Reactions Involving the Pyrrolidine Nitrogen

The pyrrolidine nitrogen, protected by a tert-butyloxycarbonyl (Boc) group, is the second key reactive site in the molecule. The Boc group can be removed, and the resulting secondary amine can undergo various functionalization reactions.

Deprotection Strategies for the Boc Group

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The reaction is typically fast and clean, proceeding at room temperature. The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched or eliminated as isobutylene (B52900). The resulting carbamic acid readily decarboxylates to yield the free amine as its corresponding salt (e.g., trifluoroacetate (B77799) salt).

Other acidic reagents, such as hydrochloric acid (HCl) in dioxane or ethyl acetate, can also be employed. The choice of acid and solvent can be tailored to the specific substrate and desired workup procedure. Following deprotection, a basic workup is often performed to neutralize the acid and isolate the free amine, in this case, methyl 2-(pyrrolidin-3-yl)benzoate.

Alkylation and Acylation of the Deprotected Amine

Once the Boc group is removed, the resulting secondary amine, methyl 2-(pyrrolidin-3-yl)benzoate, becomes a nucleophile and can participate in a variety of bond-forming reactions.

N-Alkylation can be achieved by reacting the deprotected amine with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or by reductive amination with aldehydes or ketones. In direct alkylation with alkyl halides, a base is typically added to neutralize the hydrogen halide byproduct.

N-Acylation involves the reaction of the deprotected amine with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form an amide bond. For example, reaction with acetyl chloride would yield methyl 2-(1-acetylpyrrolidin-3-yl)benzoate. These acylation reactions are generally high-yielding and are fundamental in the synthesis of a wide array of functional molecules. The feasibility of such reactions is demonstrated by the successful acylation of the structurally similar 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one with various carboxylic acids using standard coupling agents like HBTU and CDI. nih.gov

Table 2: Representative Reactions Involving the Pyrrolidine Nitrogen This table presents data from general knowledge and analogous compounds to illustrate expected reactivity.

Reaction TypeStarting MaterialReagents and ConditionsProductExpected Outcome
Boc DeprotectionThis compoundTFA, DCM, Room TemperatureMethyl 2-(pyrrolidin-3-yl)benzoateHigh yield, formation of the TFA salt
N-AlkylationMethyl 2-(pyrrolidin-3-yl)benzoateMethyl Iodide, K₂CO₃, AcetonitrileMethyl 2-(1-methylpyrrolidin-3-yl)benzoateGenerally efficient for secondary amines
N-AcylationMethyl 2-(pyrrolidin-3-yl)benzoateAcetyl Chloride, Triethylamine (B128534), DCMMethyl 2-(1-acetylpyrrolidin-3-yl)benzoateTypically high-yielding

Electrophilic and Nucleophilic Substitutions on the Benzoate Ring

The reactivity of the benzoate ring in this compound towards substitution reactions is governed by the electronic and steric effects of its two substituents: the methyl ester group (-COOCH₃) and the 2-(1-Boc-3-pyrrolidinyl) group.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The existing substituents on the ring influence both the rate of the reaction and the position of the new substituent.

The methyl ester group is a well-characterized deactivating group and a meta-director. chegg.comaklectures.com Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. libretexts.org The deactivation is most pronounced at the ortho and para positions, leading to preferential substitution at the meta position. aklectures.com

Predicted Electrophilic Aromatic Substitution Outcomes for this compound

Reaction TypeReagentsPredicted Major Product(s)Predicted Reactivity
NitrationHNO₃, H₂SO₄Mixture of nitro-substituted isomers, likely favoring substitution at positions meta to the ester group.Slower than benzene
HalogenationBr₂, FeBr₃Mixture of bromo-substituted isomers, with complex regioselectivity.Slower than benzene
Friedel-Crafts AcylationRCOCl, AlCl₃Likely unreactive due to deactivation by the ester group.Very low to none

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This type of reaction is generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). fraunhofer.de

The benzoate ring of this compound does not possess strong electron-withdrawing groups in the appropriate positions to activate it for SNAr. The methyl ester group is only moderately deactivating, and there is no inherent leaving group on the ring. Therefore, under standard conditions, the compound is not expected to undergo nucleophilic aromatic substitution. For such a reaction to occur, the ring would need to be further substituted with potent electron-wthdrawing groups, such as nitro groups, and contain a suitable leaving group.

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While no specific mechanistic studies for this compound have been reported, the general approaches to investigating the mechanisms of electrophilic and nucleophilic aromatic substitutions are well-established. These typically involve a combination of kinetic experiments and spectroscopic analysis.

Kinetic Studies:

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration of reactants, temperature, and the presence of isotopes. For aromatic substitution reactions, kinetic studies can provide insights into the rate-determining step of the mechanism.

Rate Law Determination: By systematically varying the concentrations of the substrate and the electrophile, the rate law for the reaction can be determined. This can help to identify the species involved in the rate-determining step.

Kinetic Isotope Effect (KIE): The KIE is a comparison of the reaction rate of a compound with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org For many electrophilic aromatic substitutions, the cleavage of the C-H bond is not the rate-determining step, and thus a significant primary KIE is often not observed. acs.orgacs.org However, its presence or absence can provide crucial information about the mechanism.

Spectroscopic Studies:

Spectroscopic techniques are invaluable for identifying reactants, products, and any stable intermediates, thereby helping to elucidate the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of the substitution products. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and number of signals, the position of the new substituent on the aromatic ring can be unequivocally identified. pearson.com 2D NMR techniques can further aid in complex structural assignments. youtube.com

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to monitor the progress of a reaction in real-time by tracking the disappearance of reactant peaks and the appearance of product peaks. mt.comacs.org This can provide information about reaction kinetics and the potential formation of intermediates. rsc.orgyoutube.comrsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of the products and can help to confirm their identity.

Potential Mechanistic Investigations for this compound

TechniqueInformation GainedExample Application
Kinetic Studies
Rate Law AnalysisIdentifies species in the rate-determining step.Determining the order of reaction with respect to the substrate and electrophile.
Kinetic Isotope EffectProvides evidence for the rate-determining step.Comparing the nitration rate of the deuterated vs. non-deuterated substrate.
Spectroscopic Studies
¹H and ¹³C NMRDetermines the regiochemistry of substitution.Identifying the position of a nitro group on the benzoate ring.
In situ IR SpectroscopyMonitors reaction progress and detects intermediates.Tracking the consumption of the starting material and formation of the product in real-time.
Mass SpectrometryConfirms the molecular weight of products.Verifying the mass of the substituted product.

In the absence of direct experimental data, the reactivity of this compound can be predicted based on the known electronic and steric properties of its substituents. Future experimental work involving the kinetic and spectroscopic techniques outlined above would be necessary to fully elucidate the reactivity and reaction mechanisms of this specific compound.

Application of Methyl 2 1 Boc 3 Pyrrolidinyl Benzoate As a Key Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

The inherent structural features of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate, namely the presence of a protected pyrrolidine (B122466) ring and a reactive methyl benzoate (B1203000) moiety on an aromatic scaffold, make it a prime candidate for the synthesis of a variety of complex heterocyclic systems.

Synthesis of Fused-Ring Systems

While direct literature examples detailing the use of this compound in the synthesis of fused-ring systems are not extensively documented, its structure lends itself to several plausible synthetic strategies. The ortho-disposed pyrrolidinyl and methyl benzoate groups can be envisioned as precursors to annulated systems through intramolecular cyclization reactions. For instance, after deprotection of the Boc group, the secondary amine of the pyrrolidine ring could undergo a condensation reaction with a suitably functionalized ortho-substituent, which could be introduced by modification of the methyl ester.

Methodologies such as intramolecular amide bond formation or Pictet-Spengler type reactions, following appropriate functional group interconversions, could lead to the formation of fused polycyclic structures containing the pyrrolidine motif. The general principle of utilizing ortho-disubstituted benzene (B151609) derivatives for the synthesis of fused heterocycles is a well-established strategy in organic chemistry.

Preparation of Spirocyclic Compounds

The pyrrolidine ring of this compound serves as a valuable scaffold for the construction of spirocyclic compounds, a structural motif of increasing importance in medicinal chemistry. General strategies for the synthesis of spirocyclic pyrrolidines often involve the functionalization of the pyrrolidine ring at the 3-position.

One potential approach involves the conversion of the 3-position of the pyrrolidine ring into a nucleophilic or electrophilic center, which can then participate in a ring-closing reaction with a suitable partner tethered to the nitrogen atom (after Boc deprotection) or another position on the molecule. For example, the introduction of a ketone at the 3-position could allow for a spiro-annulation reaction. Alternatively, the existing stereocenter at the 3-position can be exploited to direct the stereochemical outcome of spirocycle formation.

Building Block for Advanced Organic Molecules

The bifunctional nature of this compound makes it an ideal building block for the assembly of more complex and advanced organic molecules, particularly those containing nitrogen-based scaffolds and multiple functional groups.

Precursors to Nitrogen-Containing Scaffolds

The Boc-protected pyrrolidine moiety is a common and versatile precursor to a wide array of nitrogen-containing scaffolds. The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions, unmasking the secondary amine of the pyrrolidine ring. This liberated amine can then be subjected to a variety of transformations, including:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

Alkylation: Introduction of various alkyl or aryl groups.

Reductive amination: Reaction with aldehydes or ketones to form more complex amines.

Participation in multicomponent reactions: Serving as the amine component in reactions like the Ugi or Mannich reactions.

These transformations allow for the elaboration of the pyrrolidine core into more complex nitrogen-containing architectures that are prevalent in pharmaceuticals and other biologically active molecules.

Integration into Polyfunctionalized Molecular Architectures

The presence of both a modifiable pyrrolidine ring and a reactive aromatic ester allows for the sequential or orthogonal functionalization of this compound. This enables its integration into larger, polyfunctionalized molecular architectures. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules using standard peptide coupling reagents. Simultaneously, or in a subsequent step, the Boc group can be removed to allow for modification of the pyrrolidine nitrogen.

This dual reactivity is highly advantageous in the synthesis of complex molecules where precise control over the introduction of different functional groups is required. The table below illustrates potential sequential reactions.

StepReagent/ConditionTransformation
1LiOH, H₂O/THFHydrolysis of methyl ester to carboxylic acid
2HOBt, EDCI, Amine R¹-NH₂Amide bond formation at the aromatic ring
3TFA or HCl in DioxaneRemoval of Boc protecting group
4R²-X, BaseN-alkylation of the pyrrolidine ring

Methodologies for Further Derivatization

The chemical versatility of this compound allows for a wide range of derivatization reactions, targeting different parts of the molecule.

Derivatization of the Pyrrolidine Ring:

Following the removal of the Boc protecting group, the secondary amine of the pyrrolidine ring is the primary site for derivatization. As mentioned previously, acylation, alkylation, and reductive amination are common strategies. Furthermore, the pyrrolidine ring itself can be further functionalized at other positions, although this often requires more elaborate synthetic sequences starting from different precursors.

Derivatization of the Aromatic Ring and Methyl Ester:

The benzene ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. The positions of these substitutions will be directed by the existing substituents. The methyl ester functionality is a versatile handle for a variety of transformations:

Hydrolysis: Conversion to a carboxylic acid, which can then be converted to amides, esters, or other acid derivatives.

Reduction: Reduction to a primary alcohol using reagents like lithium aluminum hydride.

Grignard Reaction: Reaction with organometallic reagents to form tertiary alcohols.

The following table summarizes some of the key derivatization possibilities:

Functional GroupReaction TypePotential Products
N-Boc-PyrrolidineDeprotection, AcylationN-Acyl-pyrrolidinyl benzoates
N-Boc-PyrrolidineDeprotection, AlkylationN-Alkyl-pyrrolidinyl benzoates
Methyl BenzoateHydrolysis, Amidation2-(1-Boc-3-pyrrolidinyl)benzamides
Methyl BenzoateReduction[2-(1-Boc-3-pyrrolidinyl)phenyl]methanol
Aromatic RingElectrophilic SubstitutionSubstituted phenyl derivatives

Side Chain Modification Strategies

The pyrrolidine ring of this compound is a prime target for side-chain modifications, enabling the synthesis of a diverse range of derivatives. The strategic manipulation of this heterocyclic system is crucial for creating novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

One common strategy involves the deprotection of the Boc group, followed by N-alkylation or N-arylation to introduce various substituents on the nitrogen atom. This approach allows for the systematic exploration of the chemical space around the pyrrolidine core. For instance, the reaction of the deprotected intermediate with a range of alkyl halides or aryl boronic acids (via Buchwald-Hartwig amination) can yield a library of compounds with tailored properties.

Furthermore, the carbon backbone of the pyrrolidine ring can also be functionalized. While direct C-H activation on the pyrrolidine ring can be challenging, derivatization of the initial starting materials prior to the formation of the pyrrolidinylbenzoate scaffold is a viable approach. For example, using a substituted pyrrolidine in the initial synthesis can introduce functional groups at various positions on the ring.

Below is a table summarizing various side-chain modification strategies that can be applied to the this compound scaffold.

Modification Strategy Reagents and Conditions Resulting Functional Group Potential Applications
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Secondary or Tertiary AmineModulation of basicity and lipophilicity
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseN-Aryl PyrrolidineIntroduction of aromatic systems for π-stacking interactions
AcylationAcyl chloride or anhydride, BaseAmideAltering electronic properties and hydrogen bonding capabilities
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Substituted PyrrolidineCreation of diverse side chains with varying steric and electronic properties

Installation of Diverse Functional Groups

The strategic installation of diverse functional groups onto the this compound framework is fundamental to its utility as a synthetic intermediate. Both the aromatic ring and the ester moiety of the methyl benzoate portion of the molecule offer opportunities for functionalization.

Electrophilic aromatic substitution reactions on the benzene ring can introduce a variety of substituents. For example, nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be employed to modify the electronic properties and steric profile of the aromatic core. The position of substitution is directed by the existing ester and pyrrolidinyl groups.

The methyl ester group is another key handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile precursor for the formation of amides, esters, and other carboxylic acid derivatives. This transformation is critical for coupling the intermediate to other molecules, including amino acids or other complex fragments, in the synthesis of larger target structures. For instance, amide bond formation is a cornerstone of peptide synthesis and the construction of many pharmaceutically active compounds.

The following table outlines several methods for the installation of diverse functional groups on the this compound scaffold.

Functionalization Target Reaction Type Reagents and Conditions Installed Functional Group
Aromatic RingNitrationHNO₃, H₂SO₄Nitro (-NO₂)
Aromatic RingHalogenationX₂ (X = Cl, Br), Lewis AcidHalogen (-Cl, -Br)
Aromatic RingFriedel-Crafts AcylationAcyl chloride, AlCl₃Acyl (-COR)
Methyl EsterHydrolysisNaOH or LiOH, H₂O/MeOHCarboxylic Acid (-COOH)
Carboxylic Acid (post-hydrolysis)Amide CouplingAmine, Coupling agent (e.g., EDC, HATU)Amide (-CONHR)
Carboxylic Acid (post-hydrolysis)EsterificationAlcohol, Acid catalystEster (-COOR)

This compound is a highly valuable and adaptable synthetic intermediate. The strategic modification of its pyrrolidine side chain and the installation of diverse functional groups on its methyl benzoate core provide chemists with a powerful platform for the synthesis of novel and complex molecules. The methodologies discussed herein highlight the broad synthetic potential of this compound in various fields of chemical research and development.

Spectroscopic and Analytical Methodologies for Characterization

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate. Through ¹H and ¹³C NMR, the connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The aromatic protons on the benzoate (B1203000) ring are expected to appear in the downfield region, typically between 7.0 and 8.1 ppm. docbrown.infochemicalbook.com The methyl ester protons (-OCH₃) would present as a sharp singlet at approximately 3.9 ppm. The protons of the pyrrolidine (B122466) ring and the methine proton at the C3 position would exhibit complex multiplets in the aliphatic region (approximately 1.8-4.0 ppm). The nine protons of the tert-butoxycarbonyl (Boc) protecting group would yield a characteristic strong singlet around 1.4-1.5 ppm due to their chemical equivalence. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the ester and the Boc-carbamate are the most deshielded, appearing far downfield (165-175 ppm for the ester and ~155 ppm for the carbamate). docbrown.infomdpi.comresearchgate.net The aromatic carbons of the benzoate ring would resonate in the 125-135 ppm range, with the carbon attached to the pyrrolidine ring showing a distinct shift. cdnsciencepub.comcdnsciencepub.comchemicalbook.com The quaternary carbon of the Boc group is expected around 80 ppm, while the carbons of the pyrrolidine ring and the methyl ester would appear in the upfield region (20-60 ppm). spectrabase.combhu.ac.in

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in CDCl₃
Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Benzoate Aromatic C-H7.0 - 8.1 (m)125.0 - 135.0
Ester C=O-~167.0
Ester O-CH₃~3.9 (s)~52.0
Pyrrolidine C3-H3.5 - 4.0 (m)50.0 - 60.0
Pyrrolidine CH₂1.8 - 3.8 (m)25.0 - 55.0
Boc C=O-~155.0
Boc C(CH₃)₃-~80.0
Boc C(CH₃)₃~1.45 (s)~28.5

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of specific bonds. Two prominent carbonyl (C=O) stretching bands are expected. The ester carbonyl stretch typically appears around 1715-1730 cm⁻¹, while the carbamate (B1207046) carbonyl of the Boc group absorbs at a slightly lower wavenumber, around 1680-1700 cm⁻¹. orgchemboulder.comacs.orgspectroscopyonline.com Strong C-O stretching vibrations for the ester and carbamate groups would be visible in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ range, and C-H stretching from both the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. udel.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the carbonyl stretches are also visible in Raman spectra, aromatic ring vibrations often produce strong and characteristic signals. nih.govberkeley.edu The symmetric breathing modes of the benzene (B151609) ring are particularly Raman-active. Aliphatic C-H and C-C bonds within the pyrrolidine ring also contribute to the Raman spectrum, providing a complete vibrational fingerprint of the molecule.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)
Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) ** Expected Raman Frequency (cm⁻¹) **
Ester C=OStretch1715 - 1730 (Strong)1715 - 1730 (Moderate)
Carbamate C=OStretch1680 - 1700 (Strong)1680 - 1700 (Moderate)
Aromatic C=CStretch1600 - 1450 (Moderate)1600 - 1450 (Strong)
C-O (Ester/Carbamate)Stretch1300 - 1000 (Strong)Present, often weaker
Aromatic C-HStretch3100 - 3000 (Moderate)3100 - 3000 (Strong)
Aliphatic C-HStretch3000 - 2850 (Moderate)3000 - 2850 (Strong)

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula (C₁₇H₂₃NO₄).

In addition to the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺), MS provides structural information through characteristic fragmentation patterns. For this compound, common fragmentation pathways would include:

Loss of the Boc group: A very common fragmentation for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). reddit.comnih.govdoaj.org This leads to prominent ions corresponding to the deprotected amine.

Fragmentation of the Benzoate Moiety: Cleavage of the methoxy (B1213986) group (-OCH₃, 31 Da) from the ester is a characteristic fragmentation of methyl benzoates, leading to a benzoyl cation fragment. acs.orgbrainly.comchegg.com

Cleavage of the Pyrrolidine Ring: The pyrrolidine ring can undergo ring-opening or fragmentation, yielding further smaller ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments
m/z Value Proposed Fragment Structure/Loss
305[M]⁺: Molecular Ion
249[M - C₄H₈]⁺: Loss of isobutylene
205[M - C₅H₉O₂]⁺: Loss of Boc group
274[M - OCH₃]⁺: Loss of methoxy radical
176Fragment from cleavage at pyrrolidine-benzoate bond

Chiral Chromatography for Enantiomeric Purity Assessment

The C3 position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, e.e.) of a sample. mdpi.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. For pyrrolidine derivatives and similar heterocyclic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. researchgate.netresearchgate.net By carefully selecting the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, baseline separation of the two enantiomers can be achieved. researchgate.netrsc.org The relative peak areas in the resulting chromatogram are then used to quantify the proportion of each enantiomer in the mixture.

Advanced X-ray Crystallography for Absolute Stereochemistry Determination

While chiral chromatography can separate enantiomers, it cannot determine their absolute stereochemistry (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). Single-crystal X-ray crystallography is the definitive technique for this purpose. nih.govwikipedia.org

This method requires the growth of a suitable, high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. researchgate.net This map reveals the precise spatial arrangement of every atom, providing bond lengths, bond angles, and, crucially, the absolute configuration of the chiral center. researchgate.netmdpi.com This technique provides the most unambiguous proof of the compound's three-dimensional structure.

Computational and Theoretical Investigations

Conformational Analysis and Energy Minima Calculations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which dictates its physical properties and interactions. For Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate, the analysis would focus on the molecule's inherent flexibility, arising from several key areas: the puckering of the five-membered pyrrolidine (B122466) ring, the rotation around the C-N bond of the bulky tert-butoxycarbonyl (Boc) protecting group, and the rotation around the single bond connecting the pyrrolidine ring to the benzoate (B1203000) moiety.

The pyrrolidine ring is not planar and typically adopts two predominant, low-energy pucker modes: the "envelope" (where one atom is out of the plane of the other four) and the "twist" (or half-chair, with two atoms displaced on opposite sides of a plane). nih.govnih.gov The position and orientation of the benzoate substituent at the C-3 position significantly influence the preferred puckering mode. nih.gov Computational studies on similar N-substituted pyrrolidines have demonstrated that even after a conformational search, several low-energy conformers often coexist, separated by small energy barriers. researchgate.net

The process of identifying these stable conformers typically begins with a molecular mechanics (MM) based conformational search to broadly sample the potential energy surface. The resulting low-energy structures are then subjected to more accurate geometry optimization and energy calculations using quantum mechanical methods, most commonly Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations identify the energy minima and provide the relative energies of each conformer, often expressed in kcal/mol. The population of each conformer at a given temperature can then be estimated using Boltzmann statistics.

Illustrative Data from Conformational Analysis

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (°)Description
Conf-10.00C2-C3-C(Ar)-C(Ar) = 85.1Global minimum, pyrrolidine ring in 'envelope' pucker.
Conf-20.75C2-C3-C(Ar)-C(Ar) = -92.4Slightly higher energy conformer with 'twist' pucker.
Conf-31.52C2-C3-C(Ar)-C(Ar) = 175.3Higher energy conformer with different benzoate orientation.

Electronic Structure and Reactivity Predictions via Quantum Chemical Methods

Quantum chemical methods are indispensable for elucidating the electronic properties of a molecule, which are fundamental to its reactivity. For this compound, DFT calculations would be the primary tool to explore its electronic landscape. acs.orgnih.govmdpi.com

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity. mdpi.comsciencepub.net The spatial distribution of these orbitals would reveal which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. For this molecule, negative potential would be expected around the carbonyl oxygens of the ester and Boc groups, while positive potential might be found near the pyrrolidine N-H (if deprotected) and aromatic protons.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. acs.org This information helps to quantify the polarity of bonds and predict intermolecular interactions.

These calculated parameters collectively provide a detailed picture of the molecule's reactivity, guiding the design of synthetic routes or predicting its behavior in different chemical environments.

Illustrative Table of Calculated Electronic Properties

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311G(d,p)
LUMO Energy-0.8 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap5.7 eVB3LYP/6-311G(d,p)
Dipole Moment2.5 DebyeB3LYP/6-311G(d,p)

Molecular Docking and Interaction Studies (Excluding Biological Activity)

While molecular docking is most famously used in drug discovery to predict the binding of a ligand to a biological receptor, the technique is broadly applicable to understanding non-covalent interactions between a small molecule and any other molecular entity. cnag.cat As instructed, this section excludes biological activity and focuses on other applications.

For this compound, docking studies could be used to investigate:

Self-Assembly and Crystal Packing: Predicting how molecules of the compound might interact with each other to form dimers or larger aggregates. This can provide insight into the forces governing crystal lattice formation. The "receptor" in this case would be another molecule of the same compound.

Interactions with Surfaces: Modeling how the molecule adsorbs onto the surface of a material, such as a catalyst or a chromatographic stationary phase. This is relevant for understanding heterogeneous catalysis or predicting retention times in chromatography.

Host-Guest Chemistry: Investigating the binding of the molecule within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. This explores potential applications in formulation, stabilization, or controlled release.

The docking process involves generating multiple possible binding poses of the ligand (this compound) with the "receptor." These poses are then evaluated and ranked using a scoring function, which estimates the binding affinity, typically in kcal/mol. cnag.cat The top-ranked poses reveal the most probable binding modes and the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the complex.

Illustrative Table of Molecular Docking Results (Self-Dimerization)

Pose IDDocking Score (kcal/mol)Key Interactions
1-4.8Anti-parallel arrangement, π-π stacking between benzoate rings.
2-4.2van der Waals contacts between Boc groups.
3-3.5C-H···O interaction between a pyrrolidine C-H and an ester carbonyl oxygen.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for mapping out the entire energy landscape of a chemical reaction, providing insights that are often difficult to obtain experimentally. rsc.orgacs.org For this compound, these methods could be used to study its synthesis, stability, and subsequent reactivity.

The primary goal is to locate the transition state (TS) for a given reaction step on the potential energy surface (PES). A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. Its structure corresponds to the fleeting arrangement of atoms as reactants transform into products. Computationally, a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which determines the reaction rate. Such studies could elucidate:

Mechanism of Synthesis: For instance, modeling the nucleophilic substitution or coupling reaction used to connect the pyrrolidine and benzoate fragments to understand the stereochemical outcome or the role of a catalyst.

Protecting Group Stability: Calculating the energy barrier for the acidic or thermal removal of the Boc group. This can help predict the conditions under which the protecting group is stable or can be cleaved.

Ester Reactivity: Modeling the hydrolysis of the methyl ester under acidic or basic conditions to predict the compound's stability to these reagents.

These in silico predictions can rationalize experimental observations and guide the optimization of reaction conditions without the need for extensive laboratory work. rsc.orgchemrxiv.org

Illustrative Table for a Predicted Reaction Pathway (Boc Deprotection)

SpeciesRelative Energy (kcal/mol)Imaginary Frequencies
Reactant + H+0.00
Transition State (TS1)+15.21 (-254 cm-1)
Intermediate-5.70
Product + CO2 + t-butyl cation-10.30

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The imperative for green chemistry is reshaping the synthesis of complex molecules. Future research will focus on developing synthetic pathways to Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate that are not only high-yielding but also environmentally benign and economically viable.

Key areas of development include:

Atom Economy: Designing synthetic sequences that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors. For instance, methods for producing N-Boc-pyrrolidine derivatives from inexpensive and readily available materials like dimethyl itaconate are being explored. acs.org

Catalyst Selection: Shifting from stoichiometric reagents to catalytic alternatives. The synthesis of methyl benzoate (B1203000) derivatives, for example, is moving away from traditional inorganic acids like sulfuric acid, which generate significant waste, towards reusable solid acid catalysts. mdpi.comresearchgate.netresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing environmental impact. mdpi.com

Solvent Choice: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Research into performing reactions in water for the synthesis of related heterocyclic compounds has shown promise. rsc.org

The table below outlines potential green chemistry improvements for the synthesis of key fragments of the target molecule.

Synthetic FragmentTraditional MethodPotential Sustainable AlternativeKey Advantage
N-Boc-pyrrolidine Multi-step synthesis from expensive precursorsSynthesis from dimethyl itaconateLower cost, reduced environmental pollution acs.org
Methyl Benzoate Esterification using sulfuric acidEsterification using a reusable Zr/Ti solid acid catalystCatalyst is recoverable and reusable, less wastewater produced mdpi.comresearchgate.net

Exploration of Novel Catalytic Transformations

Modern catalytic methods offer powerful tools for the precise and efficient modification of molecular structures. Future research on this compound will undoubtedly leverage these advances to forge new derivatives that are difficult to access through traditional means.

Promising catalytic strategies include:

C–H Bond Functionalization: This technique allows for the direct conversion of carbon-hydrogen bonds into new functional groups, bypassing the need for pre-functionalized substrates. Research has demonstrated the feasibility of enantioselective C–H functionalization at the α-position of N-Boc-pyrrolidine using palladium and rhodium catalysts. acs.orgnih.govnih.govacs.orgresearchgate.net Applying these methods to the pyrrolidine (B122466) ring of the target molecule could open up a vast new chemical space for exploration.

Asymmetric Catalysis: The development of chiral catalysts will be crucial for producing enantiomerically pure derivatives of this compound. This is particularly important for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity. Asymmetric deprotonation of N-Boc-pyrrolidine has been used as a key step in the total synthesis of natural products. rsc.org

Photoredox Catalysis: Using light to drive chemical reactions, photoredox catalysis can enable transformations that are difficult to achieve with conventional thermal methods. This approach could be used for novel derivatizations of both the pyrrolidine and benzoate rings.

Selective Hydrogenation: The development of catalysts for the selective hydrogenation of the methyl benzoate moiety could provide access to corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol derivatives, further expanding the range of accessible compounds. rsc.orgmdpi.com Mn-based catalysts are being explored for this purpose, aligning with green chemistry principles. rsc.org

Expansion of Derivatization Capabilities

The ability to systematically modify a core molecular scaffold is a cornerstone of medicinal chemistry and materials science. Future efforts will aim to expand the toolkit for derivatizing this compound, allowing for fine-tuning of its properties.

Key opportunities for expanding derivatization include:

Functionalization of the Pyrrolidine Ring: Beyond C-H activation, methods like 1,3-dipolar cycloaddition reactions can be used to generate highly substituted pyrrolidine rings. researchgate.net

Modification of the Benzoate Moiety: The aromatic ring of the benzoate group is ripe for functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents.

Ester-to-Amide Conversion: The methyl ester can be converted to a diverse library of amides by reaction with various amines. This transformation is a common strategy in drug discovery to modulate properties such as solubility and hydrogen bonding capacity. Catalytic methods using alumina (B75360) to facilitate the conversion of methyl benzoate to benzamide (B126) in liquid ammonia (B1221849) have been reported. researchgate.net

Boc-Deprotection and N-Functionalization: Removal of the Boc protecting group unveils the secondary amine of the pyrrolidine ring, which can then be functionalized with a vast array of substituents through alkylation, acylation, or reductive amination.

The following table summarizes potential derivatization strategies for the core scaffold.

MoietyPosition of DerivatizationPotential Reaction TypeIntroduced Functionality
Pyrrolidine C2, C4, C5C-H Functionalization, CycloadditionAlkyl, Aryl, Heteroaryl groups
Benzoate Aromatic Ring (ortho, meta, para to ester)Cross-Coupling ReactionsAryl, Alkyl, Amino groups
Ester Carbonyl CarbonAmidationPrimary, Secondary, Tertiary Amides
Pyrrolidine Nitrogen (after deprotection)Alkylation, Acylation, Reductive AminationDiverse R-groups for property modulation

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with robotics and data science is revolutionizing the pace of discovery. Automated platforms, including flow chemistry and high-throughput synthesis systems, are set to accelerate the synthesis and evaluation of derivatives of this compound.

Key aspects of this integration include:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.govresearchgate.net These systems are particularly well-suited for multi-step syntheses, allowing for the telescoping of reactions without the need to isolate intermediates. nih.govacs.org The synthesis of heterocyclic libraries, including pyrrolidines, has been successfully demonstrated using flow chemistry methods. cam.ac.uk

High-Throughput Experimentation (HTE): Automated platforms can perform hundreds or even thousands of reactions in parallel on a small scale. nih.govacs.org This allows for the rapid screening of reaction conditions and the generation of large libraries of compounds for biological screening. nih.gov

Robotic Synthesis: Custom-built robotic synthesizers can perform all the steps of a chemical synthesis, from reagent dispensing to purification, in a fully automated fashion. acs.org This not only increases throughput but also improves reproducibility.

Machine Learning and AI: Artificial intelligence algorithms can be used to predict the outcomes of reactions, optimize synthetic routes, and even design novel molecules with desired properties. mdpi.com Integrating these predictive tools with automated synthesis platforms will create a closed-loop system for accelerated molecular discovery.

The adoption of these automated technologies will enable researchers to explore the chemical space around this compound more rapidly and efficiently than ever before, hastening the discovery of new molecules with valuable applications. nih.govacs.org

Q & A

Q. What are the standard synthetic routes for Methyl 2-(1-Boc-3-pyrrolidinyl)benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including Boc-protection of pyrrolidine derivatives and coupling with benzoate precursors. For example:
  • Pyrrolidine functionalization : describes the synthesis of 2-pyrrolidinylbenzaldehyde analogs using DMF as a solvent, potassium carbonate as a base, and heating at 150°C for 20 hours. This approach can be adapted for introducing the Boc-protected pyrrolidine moiety .
  • Esterification : Methyl benzoate derivatives are often synthesized via nucleophilic substitution or coupling reactions. highlights crystallization in ethyl acetate for purification, a method applicable to isolate the target compound .
  • Optimization : Key parameters include solvent polarity (DMF for high-temperature reactions), base selection (K₂CO₃ for deprotonation), and TLC monitoring (as in ) to track reaction progress .

Q. Table 1: Comparison of Reaction Conditions from Analogous Syntheses

ParameterPyrrolidine Functionalization Benzoate Ester Synthesis
SolventDMFEthyl acetate (crystallization)
Temperature150°C (reflux)Room temp (crystallization)
Base/CatalystK₂CO₃None specified
Reaction Time20 hoursUnspecified
Yield93%Not reported

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Used to confirm the Boc-protected pyrrolidine ring and methyl benzoate groups. For example, pyrrolidine protons typically appear as multiplet signals at δ 1.99–1.96 ppm (), while aromatic protons in benzoate resonate near δ 7.6–6.8 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H⁺] calculated for C₁₈H₂₅NO₄: 320.1863) .
  • TLC : Monitors reaction progress using silica gel plates and UV visualization, as described in for pyrrolidine intermediates .

Q. What are the primary research applications of this compound?

  • Methodological Answer : this compound serves as:
  • A building block for peptidomimetics (due to Boc-protected amine and ester functionality) .
  • An intermediate in kinase inhibitor synthesis (similar to ’s quinoline derivatives) .
  • A substrate for protecting-group studies , where Boc deprotection with TFA enables further functionalization .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products?

  • Methodological Answer :
  • By-product analysis : Use LC-MS to identify impurities (e.g., incomplete Boc deprotection or ester hydrolysis). ’s amidation/reduction protocols for related benzoates suggest controlling stoichiometry and reaction time to suppress side reactions .
  • Microwave-assisted synthesis : mentions microwave heating for pyrrolidine derivatives, which reduces reaction time and improves selectivity .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) during coupling steps to reduce racemization.

Q. How can computational tools aid in structural analysis and design?

  • Methodological Answer :
  • X-ray crystallography : Refine crystal structures using SHELXL () to resolve stereochemistry at the pyrrolidine C3 position .
  • Mercury software : Analyze packing patterns and hydrogen-bonding interactions () to predict solubility and stability .
  • DFT calculations : Model electronic effects of the Boc group on the benzoate’s reactivity (e.g., nucleophilic acyl substitution barriers).

Q. What strategies are effective for resolving enantiomeric mixtures of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients to separate enantiomers (analogous to ’s antibiotic analysis) .
  • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to crystallize enantiopure forms .

Q. How does the Boc group influence the compound’s reactivity in downstream applications?

  • Methodological Answer :
  • Protection : The Boc group stabilizes the pyrrolidine amine against oxidation and nucleophilic attack during ester hydrolysis () .
  • Deprotection : Controlled TFA treatment (e.g., 1:1 TFA/DCM, 0°C) removes Boc without cleaving the methyl ester (similar to ’s protocols) .

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